N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. It belongs to the class of pyrimidine-based compounds and has a molecular weight of 327.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide typically involves the reaction of 2-phenoxypyrimidine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Studied for its anticancer properties and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide involves inhibition of specific molecular targets, such as enzymes or receptors, that are crucial for cancer cell proliferation and survival. The compound interferes with these targets, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine-based compound with acetylcholinesterase inhibitory activity.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide is unique due to its specific structure, which allows it to selectively inhibit certain molecular targets involved in cancer. This selectivity makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(12-6-4-5-7-12)19-13-10-17-16(18-11-13)21-14-8-2-1-3-9-14/h1-3,8-12H,4-7H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTVXOSHTWALMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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